1-[2-(2-methoxyethoxy)ethyl]-2-(2-phenylvinyl)-1H-benzimidazole
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Description
The compound “1-[2-(2-methoxyethoxy)ethyl]-2-(2-phenylvinyl)-1H-benzimidazole” is a complex organic molecule. It contains a benzimidazole group, which is a fused aromatic ring structure consisting of benzene and imidazole . It also contains methoxyethoxy and phenylvinyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzimidazole group would provide a rigid, planar structure, while the methoxyethoxy and phenylvinyl groups could potentially introduce some flexibility .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the benzimidazole group is known to participate in various chemical reactions, including those involving nucleophilic substitution and electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific structure. These properties could be predicted using computational chemistry methods or determined experimentally .Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-(2-methoxyethoxy)ethyl]-2-[(E)-2-phenylethenyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-23-15-16-24-14-13-22-19-10-6-5-9-18(19)21-20(22)12-11-17-7-3-2-4-8-17/h2-12H,13-16H2,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROSNQOXEUSVTN-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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